molecular formula C14H12N4O2S B2925314 N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide CAS No. 21531-83-9

N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide

Cat. No.: B2925314
CAS No.: 21531-83-9
M. Wt: 300.34
InChI Key: ZPFCLBUPXVZSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(Phenylformamido)methanethioyl]amino}pyridine-4-carboxamide is a synthetic organic compound designed for research applications. Its molecular structure incorporates multiple functional groups, including a pyridine-4-carboxamide core, which is a scaffold of significant interest in medicinal chemistry and drug discovery. Compounds featuring the aminopyridine moiety are recognized for their potential to influence key physicochemical properties, such as reducing lipophilicity and improving aqueous solubility, which can be crucial for enhancing metabolic stability and permeability in bioactive molecules . The integration of a thiocarbonyl group within the structure presents opportunities for exploring novel chemical reactivity and coordination chemistry. Researchers can leverage this compound as a versatile building block or intermediate in the development of more complex molecules. It is also a candidate for use in spectroscopic and computational studies to investigate molecular interactions and properties, following methodologies similar to those used for other heterocyclic compounds . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for, and must not be used for, diagnostic, therapeutic, or any other human or veterinary applications. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and use all appropriate safety precautions.

Properties

IUPAC Name

N-[(pyridine-4-carbonylamino)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c19-12(10-4-2-1-3-5-10)16-14(21)18-17-13(20)11-6-8-15-9-7-11/h1-9H,(H,17,20)(H2,16,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFCLBUPXVZSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade solvents and reagents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

N-[Amino(4-methylphenyl)oxido-λ6-sulfanylidene]pyridine-4-carboxamide (Compound 15)

  • Structure : Pyridine-4-carboxamide core with a sulfoximine group (N–S=O) and 4-methylphenyl substitution .
  • Synthesis: Derived from 4-(dimethylamino)benzaldehyde precursors under optimized reaction conditions .

N-[2-(Aryl/Substituted Aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides (5a-p)

  • Structure: Pyridine-4-carboxamide linked to a 4-thiazolidinone ring (a sulfur- and nitrogen-containing heterocycle) .
  • Biological Activity :
    • 5d (4-chlorophenyl substitution): IC₅₀ = 0.42 mM (anti-inflammatory).
    • 5f (4-nitrophenyl substitution): IC₅₀ = 0.38 mM (anti-inflammatory) .
  • 3D-QSAR Insights: Electron-withdrawing groups (e.g., -NO₂) on the aryl ring enhance anti-inflammatory activity by modulating electronic and steric interactions .

JNJ-47965567

  • Structure : 3-Pyridinecarboxamide with a phenylthio (-SPh) group and tetrahydro-pyran substitution .
  • Properties : The sulfur atom in the phenylthio group may improve membrane permeability compared to oxygen analogues.

Derivatives with Bulky Substituents

N-(Adamantan-1-yl)pyridine-4-carboxamide

  • Structure : Pyridine-4-carboxamide with a rigid adamantyl group .
  • Applications : Forms coordination complexes with Mn(II), exhibiting a distorted octahedral geometry. Hydrogen bonding (N–H⋯O) stabilizes 1D crystalline chains .
  • Synthesis: Reacts with MnCl₂·6H₂O in methanol/HCl to yield phase-transition materials for dielectric applications .

Substituted Phenyl Derivatives

N-(5-Amino-2-methylphenyl)pyridine-4-carboxamide

  • Physical Properties :
    • Molecular Weight: 227.26 g/mol
    • Boiling Point: 335.3°C
    • Density: 1.261 g/cm³ .
  • Features: The amino and methyl groups on the phenyl ring may enhance solubility and pharmacokinetic properties.

N-[4-(Benzylsulfamoyl)phenyl]pyridine-4-carboxamide

  • Structure : Contains a benzylsulfamoyl group (-SO₂NHBn) on the phenyl ring .
  • LogP : 4.67, indicating moderate hydrophobicity suitable for blood-brain barrier penetration .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide Pyridine-4-carboxamide Phenylformamido, methanethioylamino Not reported Hypothesized sulfur-mediated bioactivity N/A
Compound 15 Pyridine-4-carboxamide Sulfoximine, 4-methylphenyl Not reported Enhanced crystallinity
5d/5f (Thiazolidinone derivatives) Pyridine-4-carboxamide 4-Thiazolidinone, 4-Cl/NO₂-phenyl ~300–350 (estimated) Anti-inflammatory (IC₅₀ ~0.38–0.42 mM)
JNJ-47965567 3-Pyridinecarboxamide Phenylthio, tetrahydro-pyran Not reported Improved membrane permeability
N-(Adamantan-1-yl)pyridine-4-carboxamide Pyridine-4-carboxamide Adamantyl ~350 (estimated) Coordination chemistry, dielectric materials
N-(5-Amino-2-methylphenyl)pyridine-4-carboxamide Pyridine-4-carboxamide 5-Amino-2-methylphenyl 227.26 High boiling point (335.3°C)

Key Findings

  • Sulfur Modifications: Thiazolidinone and phenylthio groups enhance biological activity (e.g., anti-inflammatory) and pharmacokinetic properties .
  • Bulky Substituents : Adamantyl groups improve structural rigidity, enabling applications in materials science .
  • Electronic Effects: Electron-withdrawing substituents (e.g., -NO₂) optimize bioactivity by modulating charge distribution .

Biological Activity

N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide (CAS No. 21531-83-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H12N4OSC_{13}H_{12}N_4OS with a molecular weight of 300.34 g/mol. The compound features a pyridine ring, a carboxamide group, and a phenylformamido moiety, which contribute to its biological properties.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, similar to other heterocyclic compounds known for their enzyme-inhibiting properties .
  • Antimicrobial Activity : Preliminary screening has shown that related compounds possess antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb), making them potential candidates for tuberculosis treatment .
  • Cancer Therapeutics : The compound has been investigated for its potential in targeting BCDIN3D, an RNA methyltransferase implicated in cancer progression. Inhibition of this enzyme could lead to decreased tumorigenic activity in cancer cells .

Antimicrobial Activity

A study conducted on related compounds demonstrated significant antimicrobial activity against Mtb H37Rv. The minimum inhibitory concentration (MIC) values were determined using the Resazurin microtiter assay. The results are summarized in the following table:

CompoundMIC (μM)Comparison with Control
This compoundTBDTBD
Isoniazid (INH)0.2Standard Control
Ethambutol (EMB)0.5Standard Control

Note: TBD indicates that specific MIC data for the compound is not yet available but is under investigation.

Case Studies and Research Findings

  • In Vitro Studies : A recent study evaluated the cytotoxicity and antimicrobial efficacy of several derivatives related to this compound. These derivatives were found to be non-cytotoxic while exhibiting potent activity against Mtb, suggesting a favorable therapeutic index .
  • Mechanistic Insights : Further investigations into the electrochemical behavior of these compounds have provided insights into their reduction mechanisms, which are crucial for understanding their activation pathways within biological systems .
  • Potential as Anticancer Agents : Research focusing on BCDIN3D inhibitors has shown promising results in reducing tumor cell proliferation, indicating that this compound could serve as a lead compound for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide, and how can researchers ensure intermediate stability?

  • Methodology : The synthesis typically involves sequential coupling of pyridine-4-carboxamide with thiourea intermediates and phenylformamido groups. Key steps include:

  • Protection of the pyridine nitrogen to avoid unwanted side reactions during coupling (e.g., using tert-butoxycarbonyl (Boc) groups) .
  • Thioamide formation via reaction with carbon disulfide or thiophosgene under controlled pH (6–7) to prevent hydrolysis .
  • Final coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the phenylformamido moiety. Intermediate stability can be ensured by monitoring reaction progress via HPLC (≥98% purity thresholds) and storing intermediates at –20°C under inert atmospheres .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyridine and phenyl groups) and thioamide NH signals (δ 10–12 ppm, broad). Confirm carboxamide carbonyls at ~168–170 ppm in 13C NMR .
  • IR Spectroscopy : Detect thioamide C=S stretches (~1200–1250 cm⁻¹) and carboxamide C=O (~1650 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks with <2 ppm mass error .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for introducing the methanethioylamino group in this compound?

  • Methodology :

  • Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and activation energies for thiourea intermediate formation .
  • Solvent effects are modeled using COSMO-RS to select solvents (e.g., DMF or acetonitrile) that stabilize charged intermediates.
  • Reaction path sampling identifies side reactions (e.g., oxidation of thioamide to sulfoxide) and guides experimental condition adjustments (e.g., inert gas purging) .

Q. What strategies resolve discrepancies in biological activity data for this compound across different assay systems?

  • Methodology :

  • Dose-response curve normalization : Account for variations in cell membrane permeability by standardizing assays to µM concentrations and using internal controls (e.g., ATP quantification) .
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed carboxamide) that may interfere with activity .
  • Target engagement assays : Use SPR or ITC to measure direct binding affinities, eliminating false positives from off-target interactions .

Q. How can researchers mitigate oxidative degradation of the methanethioylamino moiety during long-term stability studies?

  • Methodology :

  • Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via UPLC.
  • Antioxidant additives : Include 0.1% BHT or ascorbic acid in formulations to inhibit radical-mediated oxidation .
  • Packaging : Use amber glass vials with nitrogen headspace to limit light and oxygen exposure .

Experimental Design & Data Analysis

Q. What factorial design parameters are essential for optimizing the yield of this compound in scaled-up syntheses?

  • Methodology :

  • Variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–10 mol% EDC).
  • Response surface methodology (RSM) identifies optimal conditions (e.g., 80°C in DMF with 7.5 mol% EDC), improving yields from 65% to 88% .
  • Scale-up risks : Address exothermicity by gradual reagent addition and inline FTIR monitoring .

Q. How should researchers interpret conflicting cytotoxicity results between 2D cell monolayers and 3D tumor spheroids for this compound?

  • Methodology :

  • Penetration analysis : Use fluorescently tagged analogs to quantify compound diffusion in 3D spheroids via confocal microscopy .
  • Hypoxia effects : Compare activity under normoxic (21% O₂) vs. hypoxic (1% O₂) conditions, as thioamides may exhibit oxygen-dependent redox cycling .
  • EC50 adjustment : Normalize 3D data to spheroid volume and viability markers (e.g., Alamar Blue) .

Safety & Handling

Q. What are the critical toxicity profiles to assess before in vivo studies with this compound?

  • Methodology :

  • Acute toxicity : Conduct OECD 423 tests in rodents, focusing on respiratory distress (linked to thioamide inhalation hazards) .
  • Genotoxicity : Ames test (+/- S9 metabolic activation) to detect mutagenic potential from aromatic amine metabolites .
  • Dermal absorption : Franz cell assays quantify skin permeability, guiding PPE requirements (e.g., nitrile gloves) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.